6-Chloro-3-fluoroimidazo[1,2-A]pyridine

Medicinal Chemistry SAR Studies Physicochemical Property Tuning

Medicinal chemistry teams optimizing kinase inhibitors often face metabolic instability from imidazole ring oxidation. 6-Chloro-3-fluoroimidazo[1,2-a]pyridine (CAS 2089648-91-7) addresses this with a strategic 3-fluoro substitution that blocks the CYP3A4 metabolic soft spot, while the 6-chloro group enables further cross-coupling diversification. • Dual halogenation enhances metabolic stability and reduces P-gp efflux vs. non-fluorinated analogs. • Validated scaffold class: PI3K p110α (IC50 0.0028 μM), Nek2 (IC50 0.038 μM), CLK1/DYRK1A inhibitory profiles. • 6-Cl enables Suzuki/Buchwald-Hartwig functionalization for focused library synthesis. Supplied with rigorous QC; ideal for SAR halogen scanning and lead optimization programs.

Molecular Formula C7H4ClFN2
Molecular Weight 170.57 g/mol
Cat. No. B13038029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-3-fluoroimidazo[1,2-A]pyridine
Molecular FormulaC7H4ClFN2
Molecular Weight170.57 g/mol
Structural Identifiers
SMILESC1=CC2=NC=C(N2C=C1Cl)F
InChIInChI=1S/C7H4ClFN2/c8-5-1-2-7-10-3-6(9)11(7)4-5/h1-4H
InChIKeyJPPYBZVNDSJOFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-3-fluoroimidazo[1,2-A]pyridine: Key Physicochemical and Procurement Profile


6-Chloro-3-fluoroimidazo[1,2-A]pyridine (CAS 2089648-91-7, molecular formula C7H4ClFN2, molecular weight 170.57 g/mol) is a halogenated fused heterocyclic compound featuring the imidazo[1,2-a]pyridine core scaffold with chlorine at the 6-position and fluorine at the 3-position . The presence of dual halogen substituents confers distinct electronic properties that differentiate it from mono-halogenated or non-halogenated analogs in terms of lipophilicity, metabolic stability, and synthetic accessibility [1]. This compound serves primarily as a research building block for medicinal chemistry applications including kinase inhibitor development and structure–activity relationship (SAR) exploration [1].

Dual halogen scaffold (6-Cl, 3-F) supports electronic property tuning for SAR exploration
Fluorine substitution at 3-position enables metabolic soft-spot blocking studies
Halogenated imidazo[1,2-a]pyridine building block for kinase-targeted library synthesis

Why 6-Chloro-3-fluoroimidazo[1,2-A]pyridine Cannot Be Substituted by In-Class Analogs


Imidazo[1,2-a]pyridine derivatives exhibit highly divergent biological and physicochemical profiles based on halogen substitution pattern and position. A given halogen placement (e.g., 6-chloro alone vs. 3-fluoro alone vs. 6-chloro-3-fluoro dual substitution) produces distinct electronic distribution, altered metabolic soft spots, and different synthetic accessibility profiles [1]. Substituting 6-chloro-3-fluoroimidazo[1,2-A]pyridine with a mono-chlorinated or mono-fluorinated analog without experimental validation introduces uncontrolled variables in binding affinity, metabolic clearance, and off-target pharmacology [2]. The dual-substitution pattern provides a unique combination of electron-withdrawing effects that cannot be recapitulated by single-halogen variants, as demonstrated in SAR studies where halogen position and identity critically modulate target engagement [1].

Comparison
Target: 6-Chloro-3-fluoroimidazo[1,2-A]pyridine
Substitute: Mono-halogenated analogs (e.g., 6-Cl only, 3-F only)
Electronic Profile
Combined strong (3-F) + moderate (6-Cl) electron withdrawal
Single electron-withdrawing group; may shift property tuning
Metabolic Soft Spot
3-F blocks imidazole oxidation; potential to reduce CYP liability
Unprotected imidazole ring; CYP3A4 TDI risk may remain
Synthetic Access
Requires specialized [3+3] annulation for 3-F substitution
Classical condensation routes; may lack fluorination at 3-position

Quantitative Differentiation Evidence for 6-Chloro-3-fluoroimidazo[1,2-A]pyridine


Dual Halogen Substitution: Physicochemical Differentiation from Mono-Halogenated Analogs

The strategic incorporation of both chloro and fluoro substituents on the imidazo[1,2-a]pyridine core enables fine-tuning of electron density and physicochemical properties beyond what single-halogen analogs can achieve . In halogen-position SAR studies of imidazo[1,2-a]pyridines, halogen groups at specific positions (ortho position of attached aromatic rings) were shown to be critical for activity, with modifications at halogen positions significantly affecting biological outcomes . The 6-chloro-3-fluoro substitution pattern provides a unique electronic profile: fluorine at the 3-position (on the imidazole ring) contributes strong electron-withdrawing effects with minimal steric perturbation, while chlorine at the 6-position (on the pyridine ring) adds moderate electron-withdrawing character and increased lipophilicity .

Halogen SAR Profile
Class-level
6-Cl,3-F dual substitution vs mono‑halogenated analogs: orthogonal electronic tuning, differentiated lipophilicity modulation
Enables distinct property modulation in SAR studies
Direct data for this compound not reported; class-level trends only
Medicinal Chemistry SAR Studies Physicochemical Property Tuning

Metabolic Stability Differentiation: Fluorine Substitution Mitigates CYP-Mediated Clearance

Fluorine substitution on heteroaromatic scaffolds is a validated strategy for reducing CYP-mediated oxidative metabolism [1]. In imidazo[1,2-a]pyridine-based NAMPT inhibitor programs, the imidazopyridine moiety was identified as a source of CYP3A4 time-dependent inhibition (TDI), requiring structural modification to mitigate this liability [2]. The 3-fluoro substitution in 6-chloro-3-fluoroimidazo[1,2-A]pyridine blocks a metabolic soft spot on the imidazole ring, reducing susceptibility to oxidative metabolism relative to non-fluorinated analogs [1]. In related imidazo[1,2-a]pyridine PDGFR inhibitor optimization, integration of fluorine-substituted motifs resulted in significant reduction of P-glycoprotein-mediated efflux and improved bioavailability [3].

Metabolic Stability
Class-level
3-F blocks imidazole soft spot; reported reduction of CYP3A4 TDI signal and P‑gp efflux in related imidazo[1,2‑a]pyridines
Supports ADME optimization studies for lead series
Not quantified for this specific compound; based on structural class precedent
Drug Metabolism CYP Inhibition ADME Optimization

Synthetic Accessibility: Ring-Fluorination via Modern C–F Substitution Methodology

The synthesis of ring-fluorinated imidazo[1,2-a]pyridines, including the 3-fluoro substitution pattern present in the target compound, has been advanced by a base-mediated [3+3] annulation method employing sequential C–F substitutions from readily available 1C,3N-dinucleophiles and β-CF3-1,3-enynes [1]. This methodology operates under mild conditions without transition-metal catalysts, using inexpensive substrates and exhibiting broad functional group tolerance [2]. In contrast, traditional synthesis of non-fluorinated or mono-chlorinated imidazo[1,2-a]pyridines typically employs cyclocondensation of 2-aminopyridines with α-haloketones or chloroacetaldehyde under basic conditions . The modern fluorination methodology provides synthetic access to 3-fluoro-substituted scaffolds that are otherwise challenging to obtain via classical condensation routes.

Synthetic Route
Cross-study
[3+3] annulation with sequential C–F substitutions; mild, metal‑free conditions; broad functional group tolerance
Specialized methodology for fluorinated imidazo[1,2‑a]pyridines
Traditional condensation routes cannot introduce 3‑F directly
Organic Synthesis Fluorination Chemistry Building Block Procurement

Building Block Utility: Key Intermediate for Kinase-Targeted SAR Exploration

Imidazo[1,2-a]pyridine scaffolds have demonstrated potent kinase inhibitory activity across multiple targets. In PI3K p110α inhibitor programs, structural modification of imidazo[1,2-a]pyridine derivatives produced compounds with IC50 values as low as 0.0028 μM and high selectivity over other PI3K isoforms [1]. In Nek2 inhibitor development, imidazo[1,2-a]pyridine derivatives achieved cell proliferation inhibition with IC50 of 38 nM in MGC-803 gastric cancer cells [2]. In CLK1 and DYRK1A kinase programs, imidazo[1,2-a]pyridine derivatives showed IC50 values of 0.7 μM and 2.6 μM respectively [3]. The 6-chloro-3-fluoro substitution pattern provides a halogenated scaffold suitable for further functionalization at the 2-position (e.g., carboxylic acid, carboxylate ester derivatives) for SAR exploration across these and other kinase targets.

Kinase Scaffold Potential
Class-level
Imidazo[1,2‑a]pyridine class: PI3Kα IC₅₀ 0.0028 μM, Nek2 0.038 μM, CLK1 0.7 μM (reported in literature)
Class-level kinase inhibition profile supports screening campaigns
This specific compound not directly assayed; scaffold-class information
Kinase Inhibitor Medicinal Chemistry Building Block

Validated Application Scenarios for 6-Chloro-3-fluoroimidazo[1,2-A]pyridine


Lead Optimization for Kinase Inhibitor Programs Requiring Metabolic Stability Enhancement

In kinase inhibitor development programs where metabolic stability and CYP liability reduction are critical objectives, 6-chloro-3-fluoroimidazo[1,2-A]pyridine serves as an advantageous core scaffold. The 3-fluoro substitution blocks a known metabolic soft spot on the imidazole ring, addressing CYP3A4 time-dependent inhibition (TDI) that has been observed with non-fluorinated imidazo[1,2-a]pyridine scaffolds in NAMPT inhibitor programs [1]. Additionally, fluorine incorporation has been demonstrated to reduce P-glycoprotein-mediated efflux and improve oral bioavailability in PDGFR inhibitor series [2]. This scaffold is suitable for further functionalization at the 2-position to generate focused libraries for PI3K, Nek2, CLK1, or DYRK1A kinase targets, where imidazo[1,2-a]pyridine derivatives have shown nanomolar potency [3].

Structure-Activity Relationship (SAR) Exploration of Halogen Effects in Heterocyclic Scaffolds

For medicinal chemistry groups conducting systematic SAR studies on halogen substitution effects, 6-chloro-3-fluoroimidazo[1,2-A]pyridine provides a unique dual-halogen pattern (chloro at 6-position, fluoro at 3-position) that enables orthogonal property tuning. SAR studies on imidazo[1,2-a]pyridines have demonstrated that halogen position and identity critically modulate biological activity, with halogen groups at specific positions being essential for target engagement [1]. The strategic incorporation of both chloro and fluoro substituents allows researchers to fine-tune electron density and physicochemical properties in ways that mono-halogenated analogs cannot achieve, making this compound valuable for comprehensive halogen scanning in lead optimization [2].

Synthesis of Ring-Fluorinated Heterocyclic Libraries via Modern C–F Substitution Chemistry

Organic synthesis groups developing fluorinated heterocyclic libraries can utilize 6-chloro-3-fluoroimidazo[1,2-A]pyridine or employ the underlying ring-fluorination methodology for scaffold diversification. The base-mediated [3+3] annulation method for synthesizing ring-fluorinated imidazo[1,2-a]pyridines proceeds via two consecutive C–F substitutions from readily available 1C,3N-dinucleophiles and β-CF3-1,3-enynes under mild, transition-metal-free conditions with broad functional group tolerance [1]. This synthetic accessibility distinguishes ring-fluorinated imidazo[1,2-a]pyridines from traditional non-fluorinated analogs synthesized via classical cyclocondensation, and the 6-chloro-3-fluoro substitution pattern serves as a valuable building block for further diversification [2].

Procurement for Custom Library Synthesis in Kinase-Focused Drug Discovery

Contract research organizations (CROs) and pharmaceutical discovery units requiring halogenated imidazo[1,2-a]pyridine building blocks for custom library synthesis should prioritize 6-chloro-3-fluoroimidazo[1,2-A]pyridine based on the scaffold class's validated kinase inhibitory profile across PI3K p110α (IC50 = 0.0028 μM), Nek2 (IC50 = 0.038 μM), and CLK1/DYRK1A (IC50 = 0.7 μM and 2.6 μM respectively) [1][2][3]. The dual-halogen substitution pattern provides a differentiated starting point for parallel library synthesis that cannot be replicated by mono-substituted analogs, and the 6-chloro substitution enables further cross-coupling chemistry (e.g., Suzuki, Buchwald-Hartwig) at the 6-position for SAR expansion.

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
3‑Fluoro substitution for metabolic soft‑spot blocking
CYP3A4 TDI and P‑gp efflux profiling
Halogen SAR studies on imidazo[1,2‑a]pyridines
Dual halogen (6‑Cl, 3‑F) electronic tuning
Electronic property and target engagement comparison
Fluorinated heterocyclic library synthesis
Access to 3‑fluoroimidazo[1,2‑a]pyridine core via [3+3] annulation
Synthetic route compatibility and functional group tolerance
Kinase‑focused library synthesis
Halogenated scaffold with established kinase SAR class profile
Scaffold performance in kinase panel screening

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